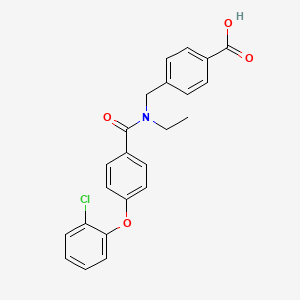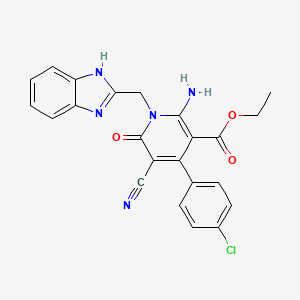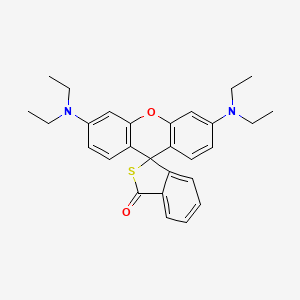
Rhodamine B thiolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine B thiolactone is a derivative of Rhodamine B, a well-known fluorescent dye. This compound is particularly notable for its application as a chemosensor, especially for detecting mercury ions (Hg²⁺) in aqueous solutions. Its high selectivity and sensitivity make it a valuable tool in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodamine B thiolactone can be synthesized through a two-step process involving Rhodamine B and thiourea. The first step involves the conversion of Rhodamine B to its acid chloride using phosphorus oxychloride in 1,2-dichloroethane. The second step involves the reaction of the acid chloride with thiourea in a tetrahydrofuran (THF) and water mixture, facilitated by triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain the reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine B thiolactone primarily undergoes substitution reactions, particularly with mercury ions. The interaction with Hg²⁺ leads to the opening of the thiolactone ring, resulting in a significant fluorescence enhancement .
Common Reagents and Conditions:
Reagents: Thiourea, phosphorus oxychloride, triethylamine, THF, water.
Major Products: The major product of the reaction with mercury ions is the opened-ring form of this compound, which exhibits enhanced fluorescence .
Wissenschaftliche Forschungsanwendungen
Rhodamine B thiolactone has a wide range of applications in scientific research:
Chemistry: Used as a chemosensor for detecting mercury ions in aqueous solutions.
Biology: Applied in bioimaging to monitor mercury ion levels in living cells.
Medicine: Potential use in diagnostic tools for detecting heavy metal contamination in biological samples.
Industry: Utilized in environmental monitoring to detect mercury pollution in water sources.
Wirkmechanismus
The mechanism of action of Rhodamine B thiolactone involves the selective binding to mercury ions. The presence of Hg²⁺ induces the opening of the thiolactone ring, leading to a significant increase in fluorescence. This fluorescence change is used to detect and quantify mercury ions in various samples .
Vergleich Mit ähnlichen Verbindungen
Rhodamine B: The parent compound, widely used as a fluorescent dye.
Rhodamine 6G: Another derivative with similar fluorescent properties but different applications.
Rhodamine 123: Used primarily in mitochondrial staining in biological research.
Uniqueness: Rhodamine B thiolactone is unique due to its high selectivity and sensitivity towards mercury ions. Unlike other Rhodamine derivatives, it specifically reacts with Hg²⁺, making it an excellent chemosensor for environmental and biological applications .
Eigenschaften
Molekularformel |
C28H30N2O2S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |
InChI-Schlüssel |
AAQKETQXOGXQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



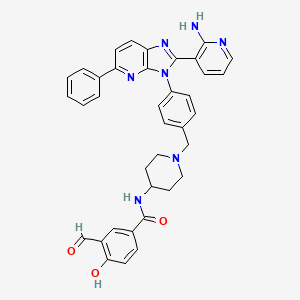
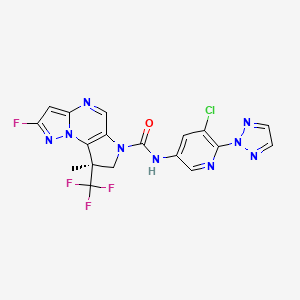
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
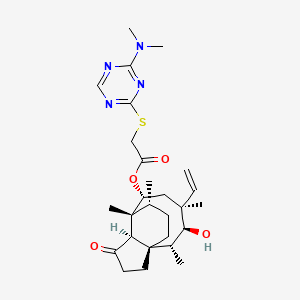
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
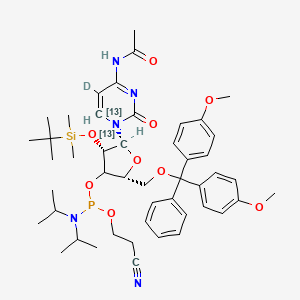
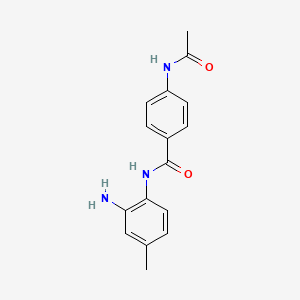
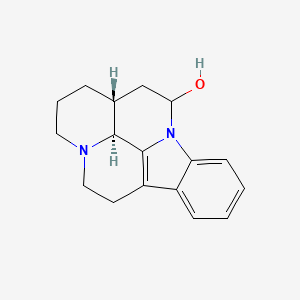
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

